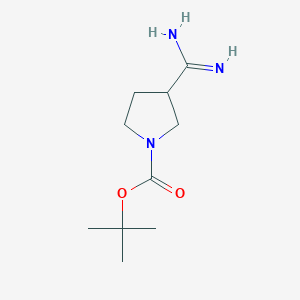

tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate

Description

tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H23N3O4 and a molecular weight of 273.33 g/mol . It is primarily used in research and development, particularly in the field of pharmaceuticals .

Properties

IUPAC Name |

tert-butyl 3-carbamimidoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)13-5-4-7(6-13)8(11)12/h7H,4-6H2,1-3H3,(H3,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZWSPLUXPUAPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with appropriate reagents . One common method includes the use of di-tert-butyl dicarbonate and 3-aminopyrrolidine . The reaction is carried out in a solvent such as dichloromethane, with triethylamine as a base .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane is commonly used as an oxidizing agent.

Reduction: Sodium borohydride can be used for reduction reactions.

Substitution: Methyl iodide is often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with Dess-Martin periodinane can yield oxidized derivatives .

Scientific Research Applications

tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate has a wide range of applications in scientific research :

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as a reagent in biochemical assays and studies.

Medicine: It is involved in the development of pharmaceutical compounds.

Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.

Mechanism of Action

Comparison with Similar Compounds

- tert-Butyl 3-aminopyrrolidine-1-carboxylate

- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

- tert-Butyl 4-anilinopiperidine-1-carboxylate

Uniqueness: tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate is unique due to its specific structure and reactivity, which make it suitable for specialized applications in research and industry .

Biological Activity

tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrrolidine ring with a tert-butyl group and a carbamimidoyl substituent, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : Studies indicate that compounds with similar structures can inhibit bacterial growth, suggesting potential use as antimicrobial agents.

- Antioxidant Properties : The presence of the tert-butyl group may enhance the compound's stability and bioavailability, contributing to its antioxidant effects.

Structure-Activity Relationship (SAR)

The incorporation of the tert-butyl group is known to modulate lipophilicity and metabolic stability. Research indicates that variations in substituents can significantly affect the compound's potency and selectivity toward specific biological targets .

Case Studies

- Antimicrobial Evaluation : A study evaluated several derivatives of pyrrolidine compounds, including this compound, against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed that modifications in the alkyl chain length and branching could lead to improved absorption and distribution profiles in vivo. Such findings underscore the importance of structural modifications in enhancing therapeutic efficacy .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Antioxidant | |

| tert-Butyl 3-aminoazetidine-1-carboxylate | Anticancer |

Table 2: Structure-Activity Relationship (SAR) Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.